molecular formula C14H15N3O B4425927 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one

2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B4425927
M. Wt: 241.29 g/mol
InChI Key: UEZGTXQKTFAOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one involves the inhibition of certain enzymes and proteins. This compound has been shown to bind to the active site of PKC and prevent its activation by other molecules. This inhibition of PKC activity leads to a decrease in downstream signaling pathways and ultimately results in the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic mice. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to study the role of PKC in various cellular processes and diseases. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize.
One of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the role of PKC in various diseases such as cancer, diabetes, and Alzheimer's disease could be further studied using this compound. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Scientific Research Applications

2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one has potential applications in scientific research due to its ability to inhibit certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-tert-butyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2,3)11-8-12(18)17-10-7-5-4-6-9(10)15-13(17)16-11/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGTXQKTFAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.